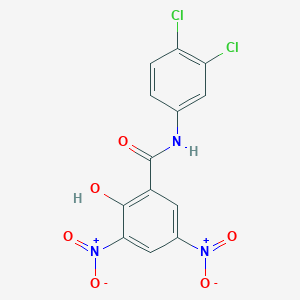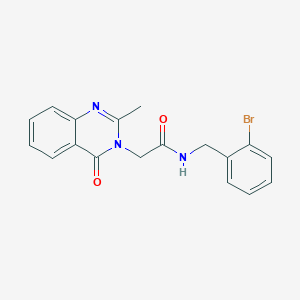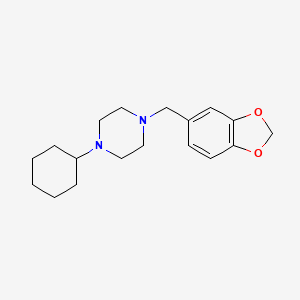![molecular formula C10H18N2OS B12488228 2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol](/img/structure/B12488228.png)
2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their biological and physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol typically involves the reaction of 5-methylthiophene with various reagents. One common method is the reaction of 5-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene, which can then undergo further reactions to introduce the aminoethyl and aminoethanol groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2-Acetyl-5-methylthiophene: A precursor in the synthesis of 2-[(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)amino]ethanol.
Aminopyrimidine: Another class of compounds with similar biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its thiophene nucleus provides a versatile scaffold for the development of new compounds with diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H18N2OS |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
2-[2-[(5-methylthiophen-2-yl)methylamino]ethylamino]ethanol |
InChI |
InChI=1S/C10H18N2OS/c1-9-2-3-10(14-9)8-12-5-4-11-6-7-13/h2-3,11-13H,4-8H2,1H3 |
InChI Key |
VJDWJULJONQIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488150.png)
![8-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12488151.png)


![(3aS,4R,9bR)-8-methyl-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12488158.png)
![5-({5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488162.png)

![N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12488167.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B12488179.png)
![4-[2-(4-Ethoxyphenyl)-2-oxoethyl]benzo[f]quinolinium](/img/structure/B12488184.png)
![1,2-diamino-N-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12488192.png)
![4-[(3S)-3-methylpiperidine-1-carbonyl]aniline](/img/structure/B12488197.png)
![Ethyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12488205.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B12488212.png)
